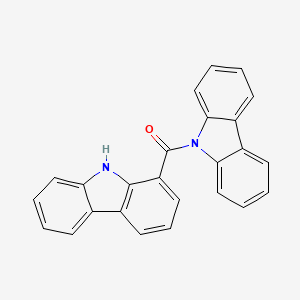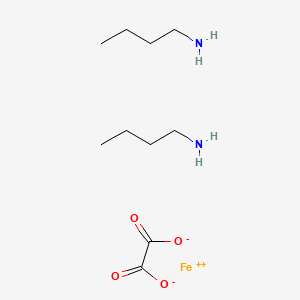
Iron, (ethanedioato(2-)-O,O')bis(1-butanamine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is a coordination compound that features iron as the central metal atom. This compound is characterized by the presence of ethanedioate (oxalate) ligands and 1-butanamine ligands. Coordination compounds like this one are of significant interest due to their diverse applications in various fields, including catalysis, material science, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- typically involves the reaction of iron salts with ethanedioic acid (oxalic acid) and 1-butanamine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the ligands to the iron center. The general reaction can be represented as follows:
[ \text{Fe}^{3+} + \text{C}_2\text{O}_4^{2-} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{Fe(C}_2\text{O}_4\text{)}_2(\text{C}_4\text{H}_9\text{NH}_2)_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Dissolution of iron salts in water.
- Addition of ethanedioic acid and 1-butanamine under stirring.
- pH adjustment to facilitate ligand coordination.
- Filtration and purification of the resulting coordination compound.
Análisis De Reacciones Químicas
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Ligand Substitution Reactions: The ligands (ethanedioate and 1-butanamine) can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Ligand Substitution: Reagents such as ammonia or phosphines can be used to replace the existing ligands.
Coordination: Conditions typically involve aqueous or organic solvents and controlled temperatures.
Major Products
Oxidation-Reduction: Products may include different oxidation states of iron complexes.
Ligand Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Aplicaciones Científicas De Investigación
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Biology: Studied for its potential role in biological systems, particularly in iron transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific magnetic or electronic properties.
Mecanismo De Acción
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The ethanedioate and 1-butanamine ligands stabilize the iron center and influence its reactivity. The compound can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) oxalate: Similar coordination environment but lacks the 1-butanamine ligands.
Iron(III) acetylacetonate: Another iron coordination compound with different ligands.
Iron(III) chloride: A simple iron salt without complex ligands.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is unique due to the combination of ethanedioate and 1-butanamine ligands, which provide specific stability and reactivity properties. This combination allows for unique applications in catalysis, material science, and potential therapeutic uses.
Propiedades
Número CAS |
80660-60-2 |
|---|---|
Fórmula molecular |
C10H22FeN2O4 |
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
butan-1-amine;iron(2+);oxalate |
InChI |
InChI=1S/2C4H11N.C2H2O4.Fe/c2*1-2-3-4-5;3-1(4)2(5)6;/h2*2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clave InChI |
ZMMPLOJCMLHFCL-UHFFFAOYSA-L |
SMILES canónico |
CCCCN.CCCCN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


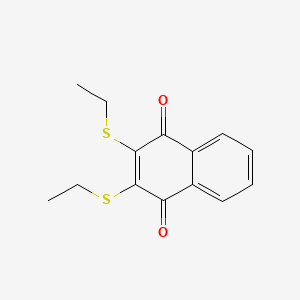
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
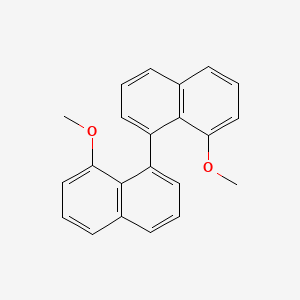
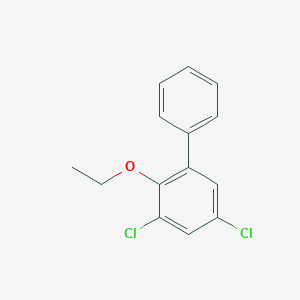
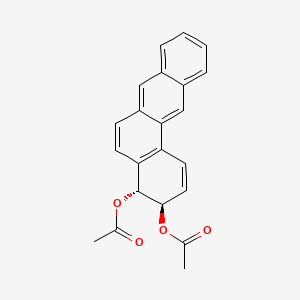

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
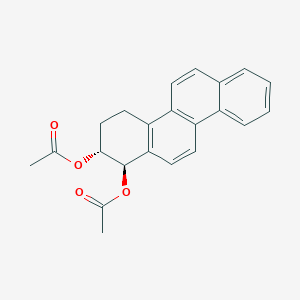
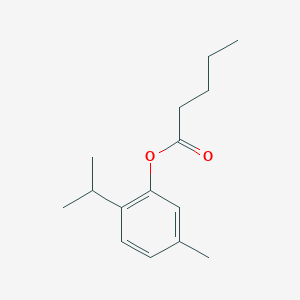
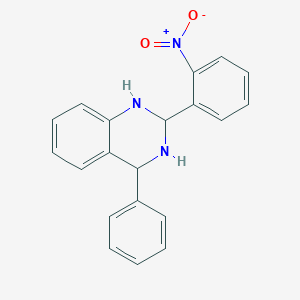
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
